N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a bromine atom, a chlorobenzoyl group, and a methoxy group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the bromine and chlorobenzoyl groups. The final step involves the methoxylation of the compound. Common reagents used in these reactions include bromine, chlorobenzoyl chloride, and methanol, under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide
- N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide
Uniqueness
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLGTGALMCOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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